![molecular formula C6H12ClNO3 B1392808 Methyl morpholine-2-carboxylate hydrochloride CAS No. 937063-34-8](/img/structure/B1392808.png)
Methyl morpholine-2-carboxylate hydrochloride
Overview
Description
Methyl morpholine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl morpholine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is usually isolated and purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized morpholine derivatives .
Scientific Research Applications
Methyl morpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of methyl morpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-pyrrolecarboxylate hydrochloride
- 2-Methylallylamine hydrochloride
- 2-Morpholinoacetic acid hydrochloride
Uniqueness
Methyl morpholine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, solubility, and versatility in various chemical and biological applications .
Biological Activity
Methyl morpholine-2-carboxylate hydrochloride, particularly in its (S)-enantiomer form, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and relevant data.
Chemical Structure and Properties
This compound is a chiral compound characterized by a morpholine ring structure that significantly influences its biological activity. The presence of the carboxyl group at the second position of the morpholine ring plays a crucial role in its reactivity and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C₇H₁₄ClNO₃ |
Molecular Weight | Approximately 196 Da |
Structure Type | Morpholine derivative |
Unique Features | Chiral molecule with distinct stereochemistry |
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant changes in cellular functions. The compound has been explored for its potential as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its versatility in drug development.
Key Mechanisms:
- Enzyme Interaction : Acts as a modulator for enzyme mechanisms and protein-ligand interactions.
- Receptor Binding : Potentially interacts with neurotransmitter transporters, influencing monoamine levels which are critical in treating mood disorders and other conditions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, necessitating further investigation through specific biological assays.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Neurotransmitter Reuptake Inhibition : The compound has been studied for its ability to inhibit norepinephrine and serotonin transporters, making it a candidate for treating conditions like ADHD and depression .
Study 1: Antimicrobial Activity
A study conducted on various morpholine derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the morpholine structure could enhance efficacy against resistant strains.
Study 2: Neuropharmacological Effects
Research published in Pharmacology Reports highlighted the compound's role as a dual inhibitor of norepinephrine and serotonin transporters. This study provided evidence supporting its potential use in managing depression and anxiety disorders through enhanced monoamine signaling .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl morpholine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMNXWIUMADROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679079 | |
Record name | Methyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937063-34-8, 135782-19-3 | |
Record name | Methyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-morpholinecarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl morpholine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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